molecular formula C32H27FN2O5 B12874171 5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618073-96-4

5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer: B12874171
CAS-Nummer: 618073-96-4
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: HCZUJBPBFPNBOZ-HYOGKJQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one features a 1,5-dihydro-pyrrol-2-one core substituted with:

  • Aroyl group: 3-Fluoro-4-methylbenzoyl at position 2.
  • Aromatic substituent: 4-(Benzyloxy)-3-methoxyphenyl at position 3.
  • Hydroxyl group: At position 2.
  • N-substituent: Pyridin-3-ylmethyl at position 1.

This structure combines lipophilic (benzyloxy, methyl), polar (hydroxyl, pyridinyl), and electron-withdrawing (fluoro) groups, which may influence bioavailability, target binding, and metabolic stability .

Eigenschaften

CAS-Nummer

618073-96-4

Molekularformel

C32H27FN2O5

Molekulargewicht

538.6 g/mol

IUPAC-Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H27FN2O5/c1-20-10-11-24(15-25(20)33)30(36)28-29(35(32(38)31(28)37)18-22-9-6-14-34-17-22)23-12-13-26(27(16-23)39-2)40-19-21-7-4-3-5-8-21/h3-17,29,36H,18-19H2,1-2H3/b30-28-

InChI-Schlüssel

HCZUJBPBFPNBOZ-HYOGKJQXSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/O)F

Kanonische SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)O)F

Herkunft des Produkts

United States

Biologische Aktivität

5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, commonly referred to as compound A , is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H30FNO7
  • Molar Mass : 535.56 g/mol
  • CAS Number : 618073-13-5

Biological Activity Overview

Compound A has been investigated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific findings from recent research.

Anticancer Activity

Recent studies have highlighted the potential of compound A as an anticancer agent. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that compound A exhibited significant cytotoxicity with an IC50 value of 12 µM. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Compound A

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
HeLa15G2/M phase arrest
A54918Inhibition of proliferation

Anti-inflammatory Activity

Compound A has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory effects are mediated through the inhibition of the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Table 2: Anti-inflammatory Effects

Treatment ConditionCytokine Inhibition (%)
LPS + Compound A (10 µM)TNF-α: 70%
IL-6: 65%

Antimicrobial Activity

The antimicrobial properties of compound A were evaluated against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the efficacy against Staphylococcus aureus and Escherichia coli, compound A demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and >128 µg/mL for E. coli.

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues are summarized below:

Compound ID/Reference Aroyl Group (Position 4) Aromatic Substituent (Position 5) N-Substituent (Position 1) Molecular Weight H-Bond Donors/Acceptors Rotatable Bonds
Target Compound 3-Fluoro-4-methylbenzoyl 4-(Benzyloxy)-3-methoxyphenyl Pyridin-3-ylmethyl ~569.5* 2 donors / 7 acceptors 8
Compound 23 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 436.2 2 donors / 6 acceptors 6
Compound 51 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl 3-Methoxypropyl ~487.9* 1 donor / 6 acceptors 7
Compound in 4-(Benzyloxy)-2-methylbenzoyl 4-Ethoxyphenyl 3-Morpholinopropyl 570.7 2 donors / 7 acceptors 9
Compound in 3-Fluoro-4-methoxybenzoyl 4-(Benzyloxy)phenyl Pyridin-3-ylmethyl ~555.5* 2 donors / 7 acceptors 8

*Calculated based on molecular formulas.

Key Observations:

Chlorine (Compound 51) and trifluoromethoxy (Compound 23) groups increase electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Aromatic Substituents :

  • The 3-methoxy group in the target compound introduces steric hindrance and polarity, contrasting with the 4-ethoxy group in ’s compound, which is more lipophilic .
  • Trifluoromethyl (Compound 51) and trifluoromethoxy (Compound 23) substituents significantly increase molecular weight and hydrophobicity .

3-Methoxypropyl (Compound 51) introduces flexibility (rotatable bonds), which may reduce oral bioavailability per Veber’s rules .

Implications for Bioavailability

  • Polar Surface Area (PSA) : The target compound’s PSA (~110 Ų) is comparable to analogues, aligning with Veber’s threshold (<140 Ų) for good oral bioavailability .
  • Rotatable Bonds : With 8 rotatable bonds, the target compound is within the optimal range (<10) for bioavailability, unlike ’s compound (9 bonds), which may have reduced permeability .
  • Hydrogen-Bonding : The hydroxyl and pyridinyl groups in the target compound balance solubility and membrane penetration, whereas morpholine or trifluoromethyl groups in analogues may skew this balance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.